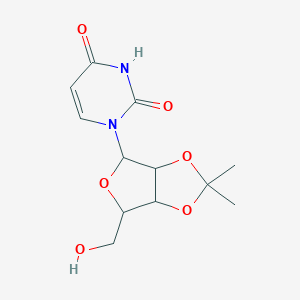

2',3'-O-Isopropylideneuridine

Descripción

Propiedades

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDUSNQQMOENLR-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-43-6 | |

| Record name | 2′,3′-O-Isopropylideneuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-O-Isopropylidene uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-isopropylideneuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2',3'-O-Isopropylideneuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2',3'-O-Isopropylideneuridine, a crucial intermediate in the synthesis of various modified nucleosides with potential therapeutic applications. This document details the experimental protocols, reaction mechanisms, and analytical data necessary for the successful preparation and verification of this compound.

Introduction

This compound is a protected form of the nucleoside uridine (B1682114), where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection is a key step in synthetic organic chemistry, enabling selective modifications at other positions of the uridine molecule, particularly the 5'-hydroxyl group and the uracil (B121893) base. Its applications are widespread in the development of antiviral and anticancer agents, as well as in the construction of modified oligonucleotides for various research and therapeutic purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of uridine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The latter is often preferred as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed acetal (B89532) formation mechanism. The p-toluenesulfonic acid (p-TsOH) protonates one of the hydroxyl groups of the cis-diol on the ribose ring, making it a good leaving group. Subsequently, acetone (or the in situ generated acetone from 2,2-dimethoxypropane) is attacked by the other hydroxyl group, followed by cyclization and loss of water to form the stable five-membered cyclic acetal.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established literature procedures for the acetalization of ribonucleosides.

Materials:

-

Uridine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)

-

Triethylamine (B128534) (Et₃N) or saturated sodium bicarbonate solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of uridine (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (2-3 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol (B129727) 9:1).

-

Once the reaction is complete, quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate until the mixture is neutral.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol or ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques employed for this purpose.

Caption: Experimental workflow for synthesis and characterization.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₆ |

| Molecular Weight | 284.27 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 161-163 °C |

| Solubility | Soluble in water, methanol, and DMSO |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 11.35 | s | - | N3-H |

| 7.85 | d | 8.0 | H6 |

| 5.85 | d | 2.4 | H1' |

| 5.65 | d | 8.0 | H5 |

| 5.10 | t | 5.6 | 5'-OH |

| 4.90 | dd | 6.4, 2.4 | H2' |

| 4.75 | dd | 6.4, 3.2 | H3' |

| 4.08 | m | - | H4' |

| 3.58 | m | - | H5'a, H5'b |

| 1.49 | s | - | Isopropylidene CH ₃ |

| 1.29 | s | - | Isopropylidene CH ₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 162.9 | C4 |

| 150.7 | C2 |

| 141.2 | C6 |

| 114.2 | Isopropylidene C (CH₃)₂ |

| 102.0 | C5 |

| 94.5 | C1' |

| 85.8 | C4' |

| 84.5 | C2' |

| 80.9 | C3' |

| 60.9 | C5' |

| 26.9 | Isopropylidene C H₃ |

| 25.1 | Isopropylidene C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (5'-OH), N-H stretch |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2985, 2940 | Medium | C-H stretch (aliphatic) |

| 1700-1650 | Strong | C=O stretch (uracil ring) |

| 1470, 1380 | Medium | C-H bend (isopropylidene) |

| 1270-1200 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 284 | 5 | [M]⁺ |

| 269 | 25 | [M - CH₃]⁺ |

| 226 | 4 | [M - C₃H₆O]⁺ |

| 173 | 83 | [M - C₄H₇O₃]⁺ (Ribose fragment) |

| 113 | 51 | [Uracil + H + CH₃]⁺ |

| 112 | 21 | [Uracil + H]⁺ |

| 59 | 100 | [C₃H₇O]⁺ (Isopropylidene fragment) |

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The data presented herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development, facilitating the reliable preparation and identification of this important synthetic intermediate.

An In-depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneuridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogs with significant therapeutic potential. The document details its structural characteristics, solubility, and stability, and provides established experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide explores the biological significance of this compound as a precursor to compounds with notable antiviral and central nervous system (CNS) depressant activities, including diagrammatic representations of their mechanisms of action.

Core Chemical and Physical Properties

This compound is a ribonucleoside derivative where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection renders the molecule more lipophilic than its parent compound, uridine (B1682114), and is a crucial step in preventing unwanted reactions at these positions during the synthesis of nucleoside analogs.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₆ | [1][2] |

| Molecular Weight | 284.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 161-166 °C | [2] |

| Solubility | Water: 50 mg/mL (clear to slightly hazy) | [1] |

| Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly) | ||

| Storage Temperature | -20°C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons of the uridine base, the ribose sugar, and the isopropylidene group. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, confirming its structure. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of uridine with 2,2-dimethoxypropane (B42991) or acetone.

Materials:

-

Uridine

-

2,2-Dimethoxypropane

-

Anhydrous acetone

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Anhydrous sodium sulfate

-

Methanol

-

Diethyl ether

Procedure:

-

Suspend uridine in anhydrous acetone.

-

Add 2,2-dimethoxypropane to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid catalyst with a base such as sodium bicarbonate solution.

-

Filter the reaction mixture to remove any solids.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with cold diethyl ether.

-

Dry the crystals under vacuum.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

2.3.2. High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system with a UV detector is suitable.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA), is often effective. For example, a linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength of 260 nm.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of various nucleoside analogs with potential therapeutic applications.

Antiviral Activity: HIV Reverse Transcriptase Inhibition

Derivatives of this compound have been investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). These compounds can act as nucleoside reverse transcriptase inhibitors (NRTIs). After cellular uptake and phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety then leads to chain termination, thus inhibiting viral replication.[3]

Caption: Mechanism of HIV Reverse Transcriptase Inhibition.

Central Nervous System (CNS) Depressant Activity

N³-substituted derivatives of this compound have been shown to exhibit CNS depressant effects.[4][5] While the exact signaling pathways are still under investigation, evidence suggests that these compounds may modulate the GABAergic system. Uridine itself has been shown to interact with GABA-A receptors, potentiating the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.[1][4][6] This interaction is believed to contribute to the sedative and anticonvulsant properties observed with some uridine analogs.

Caption: Proposed Mechanism of CNS Depressant Activity.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and analysis of this compound.

Caption: Synthesis and Purification Workflow.

Caption: Analytical Characterization Workflow.

Conclusion

This compound is a versatile and indispensable intermediate in medicinal chemistry and drug development. Its well-defined chemical properties and established synthetic and analytical protocols facilitate its use in the creation of novel nucleoside analogs. The exploration of its derivatives has led to promising candidates for antiviral therapies, particularly for HIV, and for the development of new CNS depressants. Further research into the specific molecular targets and signaling pathways of these derivatives will undoubtedly open new avenues for the design of more potent and selective therapeutic agents.

References

- 1. Interaction of uridine with GABA binding sites in cerebellar membranes of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral uridine supplementation antagonizes the peripheral neuropathy and encephalopathy induced by antiretroviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction between uridine and GABA-mediated inhibitory transmission: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antiviral Mechanism of 2',3'-O-Isopropylideneuridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneuridine, a synthetically modified ribonucleoside, has emerged as a noteworthy scaffold in the exploration of novel antiviral agents. Its structural modifications, primarily the isopropylidene group protecting the 2' and 3' hydroxyls of the ribose moiety, confer unique physicochemical properties that influence its biological activity. This document provides a comprehensive technical overview of the mechanism of action of this compound and its derivatives in antiviral research, with a particular focus on its activity against Human Immunodeficiency Virus type 1 (HIV-1), Human Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV). This guide details the intracellular activation cascade, the molecular basis of viral polymerase inhibition, and the synergistic potential with other therapeutic agents. Experimental protocols for assessing antiviral efficacy and structured quantitative data are presented to facilitate further research and development in this area.

Introduction

Nucleoside analogs represent a cornerstone of antiviral chemotherapy.[1] Their mechanism of action generally relies on their intracellular conversion to the triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA chain by viral polymerases.[2] The incorporation of these analogs often leads to chain termination due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond that extends the nucleic acid chain.[3]

This compound is a modified uridine (B1682114) molecule where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group.[4] This modification has two significant consequences. Firstly, it blocks the 3'-position, making it a potential chain terminator of DNA synthesis. Secondly, the lipophilic nature of the isopropylidene group can enhance the molecule's ability to permeate cell membranes, a crucial step for intracellular activity.[4] Research has primarily focused on its utility as an intermediate in the synthesis of other antiviral compounds and, more recently, on the direct antiviral properties of its derivatives, particularly against HIV-1.[4][5]

Core Mechanism of Action: A Multi-Step Process

The antiviral activity of this compound is not inherent to the molecule itself but is contingent on its intracellular metabolic activation to the triphosphate derivative. This process involves a series of enzymatic steps, culminating in a molecule that can effectively interfere with viral replication.

Intracellular Phosphorylation Cascade

For this compound to become an active antiviral agent, it must be phosphorylated to its 5'-monophosphate, diphosphate (B83284), and ultimately, its 5'-triphosphate form. This bioactivation is carried out by host cell kinases.[4][6]

-

Step 1: Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate. As a uridine analog, this phosphorylation is likely catalyzed by cellular uridine-cytidine kinases (UCK), specifically UCK1 and UCK2.[4][7] These enzymes are responsible for the phosphorylation of uridine and cytidine (B196190) as part of the pyrimidine (B1678525) salvage pathway.[7]

-

Step 2 & 3: Diphosphorylation and Triphosphorylation: Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular nucleoside monophosphate and diphosphate kinases, respectively.[6]

It is important to note that for some viruses, such as Varicella-Zoster Virus, a virus-encoded thymidine (B127349) kinase (TK) can also play a crucial role in the initial phosphorylation of nucleoside analogs.[8] However, for viruses like Human Cytomegalovirus that do not encode their own TK, activation is entirely dependent on host cell kinases.[9]

References

- 1. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections [mdpi.com]

- 2. Potency and Stereoselectivity of Cyclopropavir Triphosphate Action on Human Cytomegalovirus DNA Polymerase [dash.harvard.edu]

- 3. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative activity of selected antiviral compounds against clinical isolates of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity of glycyrrhizin against varicella-zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Cytomegalovirus DNA polymerase inhibition and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

2',3'-O-Isopropylideneuridine: A Cornerstone in Nucleoside Chemistry

An In-depth Technical Guide on its Discovery, Synthesis, and Historical Significance

Abstract

2',3'-O-Isopropylideneuridine, a key protected derivative of the nucleoside uridine (B1682114), has played a pivotal role in the development of nucleic acid chemistry and the synthesis of a vast array of modified nucleosides with significant therapeutic potential. Its discovery in the early 20th century by the pioneering biochemist Phoebus A. Levene and his collaborators marked a significant milestone, enabling the selective modification of the ribose sugar moiety. This technical guide delves into the historical discovery, evolution of synthetic methodologies, and the critical role of this compound as a versatile intermediate in drug discovery and development. Detailed experimental protocols, comprehensive characterization data, and a historical perspective on its applications are presented for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The journey into the chemical modification of nucleosides began in the early 20th century, with the groundbreaking work of Phoebus A. Levene, a biochemist who made seminal contributions to the understanding of the structure of nucleic acids.[1][2] Levene's research at the Rockefeller Institute of Medical Research laid the foundation for the chemical synthesis of nucleoside derivatives.

Synthesis of this compound

The synthesis of this compound involves the acid-catalyzed reaction of uridine with acetone (B3395972) or an acetone equivalent. Over the years, various methods have been developed to optimize this reaction in terms of yield and purity.

Classical Method (Levene and Tipson)

The original methods developed by Levene and his team involved the reaction of the nucleoside in a large excess of acetone with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal.

Modern Synthetic Protocols

Modern procedures have introduced several refinements to the original method, including the use of dehydrating agents and alternative acetone sources to improve yields and simplify the work-up. A widely used and efficient method is described in a 1963 patent.[3]

Experimental Protocol: Preparation of this compound [3]

-

Materials:

-

Uridine (5.0 g, 20.5 mmol)

-

Acetone (250 ml)

-

p-Toluenesulfonic acid monohydrate (7.1 g, 41 mmol)

-

-

Procedure:

-

To a stirred suspension of uridine in acetone, add p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature for 15 minutes. A clear solution should be obtained.

-

Pour the reaction mixture into an aqueous ammonium hydroxide solution to neutralize the acid.

-

Concentrate the solution under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

-

-

Yield: 5.83 g (quantitative)[3]

-

Melting Point: 161.5 °C[3]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is essential for its use in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₆ | |

| Molecular Weight | 284.27 g/mol | |

| Melting Point | 161.5 - 162 °C | [3] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water and methanol | [4] |

| Specific Rotation | [α]D²⁰ -19° (c=1, methanol) |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | A spectrum is available from commercial suppliers and literature. |

| ¹³C NMR | Limited data is available in the public domain. |

| IR (KBr) | Characteristic peaks for O-H, N-H, C=O, and C-O stretching are expected. |

| Mass Spec. | Expected m/z for [M+H]⁺: 285.1030 |

Role in Drug Discovery and Development

The primary significance of this compound lies in its role as a versatile protected intermediate for the synthesis of a wide range of nucleoside analogues with therapeutic potential. The isopropylidene group effectively masks the reactive 2' and 3'-hydroxyl groups, allowing for selective modifications at the 5'-position and the uracil (B121893) base.

Synthesis of Antiviral Agents

A major application of this compound has been in the development of antiviral drugs. By modifying the 5'-position of the ribose or the uracil base, researchers have synthesized compounds with activity against various viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Human Immunodeficiency Virus (HIV). For instance, it has been a crucial starting material for the synthesis of 5-substituted uridine derivatives.[4]

The following diagram illustrates the central role of this compound in the synthesis of modified nucleosides.

Caption: this compound as a key intermediate.

Biological Activity

While the vast majority of research has focused on the biological activities of its derivatives, some studies have investigated the properties of this compound itself. A 2023 study explored the anti-HIV-1 activity of 2',3'-O-isopropylidene-5-iodouridine, suggesting that the parent isopropylidene scaffold might be a starting point for the development of new antiviral agents.[4] However, to date, there is no significant evidence to suggest that this compound is directly involved in any specific cellular signaling pathways. Its biological effects are primarily considered in the context of it being a precursor to more active molecules.

Conclusion

From its initial synthesis in the laboratories of P.A. Levene to its current status as an indispensable tool in medicinal chemistry, this compound has had a profound impact on the field of nucleoside chemistry. Its discovery was a critical step that unlocked the potential for the rational design and synthesis of modified nucleosides. While its direct biological activity appears limited, its legacy as a foundational building block for the development of life-saving antiviral and anticancer drugs is undeniable. The methodologies for its synthesis have been refined over decades, ensuring its continued availability for researchers pushing the boundaries of drug discovery. As our understanding of the biological roles of nucleic acids continues to expand, this seemingly simple derivative of uridine will undoubtedly remain a cornerstone of innovation in the development of novel therapeutics.

References

- 1. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]

- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 2',3'-O-Isopropylideneuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used in the structural elucidation of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various antiviral drugs.[1] This document details the spectroscopic and crystallographic data, experimental protocols, and logical workflows essential for the unambiguous identification and characterization of this modified nucleoside.

Spectroscopic Analysis

The structural framework of this compound was primarily determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The assignments for the protons of this compound are summarized in the table below.[2]

Table 1: ¹H NMR Chemical Shift Assignments for this compound [2]

| Proton | Chemical Shift (ppm) |

| NH | 11.4 |

| H-6 | 7.800 |

| H-1' | 5.838 |

| H-5 | 5.644 |

| 5'-OH | 5.10 |

| H-2' | 4.898 |

| H-3' | 4.752 |

| H-4' | 4.075 |

| H-5' | 3.58 |

| CH₃ | 1.489 |

| CH₃ | 1.291 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift Range (ppm) |

| C=O (C4) | 160 - 165 |

| C=O (C2) | 150 - 155 |

| C6 | 140 - 145 |

| C5 | 100 - 105 |

| C-isopropylidene | 112 - 115 |

| C1' | 90 - 95 |

| C4' | 85 - 90 |

| C2', C3' | 80 - 85 |

| C5' | 60 - 65 |

| CH₃ | 25 - 30 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 284, which corresponds to its molecular weight.[2] The fragmentation pattern provides further structural confirmation.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 284 | 4.6 | [M]⁺ |

| 269 | 26.7 | [M - CH₃]⁺ |

| 173 | 82.5 | [Ribose-isopropylidene moiety]⁺ |

| 113 | 50.8 | [Uracil + H]⁺ |

| 59 | 100.0 | [C(CH₃)₂O]⁺ |

The fragmentation of nucleosides in mass spectrometry often involves the cleavage of the glycosidic bond between the sugar and the nucleobase.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and ether functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |

| N-H (amine) | Stretching | 3400 - 3250 (medium) |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=O (carbonyl) | Stretching | 1750 - 1650 (strong) |

| C=C (alkene) | Stretching | 1680 - 1620 |

| C-O (ether/alcohol) | Stretching | 1300 - 1000 |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A study by Katti S K, et al. in 1981 reported the crystal structure of this compound, confirming the absolute configuration and conformation of the molecule in the solid state.[3] Accessing the full crystallographic data from this publication would provide detailed bond lengths, bond angles, and torsional angles.

Experimental Protocols

The following sections detail the general methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A larger number of scans is required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Caption: General workflow for NMR analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition:

-

Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[2] This causes ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Infrared Spectroscopy

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet is recorded first and subtracted from the sample spectrum.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, corroborated by X-ray crystallographic data, provides a definitive structural elucidation of this compound. This comprehensive analytical approach is fundamental in ensuring the identity and purity of this important synthetic intermediate in drug development and research.

Caption: Logical workflow for structure elucidation.

References

Solubility of 2',3'-O-Isopropylideneuridine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogs. Understanding the solubility of this compound is critical for its efficient use in research and development, particularly in reaction setup, purification, and formulation. This document presents available quantitative solubility data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Data Presentation: Solubility Profile

| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Notes |

| Water | Protic | 50 | Not Specified | Clear to very slightly hazy, colorless to light yellow solution.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 | Not Specified | Ultrasonic assistance may be required for dissolution. |

| Methanol | Alcohol | Data not available | - | - |

| Ethanol | Alcohol | Data not available | - | - |

| Acetone (B3395972) | Ketone | Data not available | - | - |

| Ethyl Acetate | Ester | Data not available | - | - |

| Dichloromethane | Halogenated | Data not available | - | - |

| Chloroform | Halogenated | Data not available | - | - |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | - | - |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established synthetic methods for the preparation of 2',3'-O-isopropylidene ribonucleosides.[2] This procedure involves the reaction of uridine (B1682114) with acetone in the presence of an acid catalyst and a dehydrating agent.

Materials:

-

Uridine

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

-

Anhydrous potassium carbonate

-

Ethanol

-

Cyclohexane

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend uridine in a mixture of anhydrous acetone and an alcohol such as ethanol.

-

Addition of Reagents: Add 2,2-dimethoxypropane, which acts as both a reactant and a water scavenger.

-

Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate, to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Upon completion of the reaction, neutralize the acid catalyst by adding a base, for example, anhydrous potassium carbonate, and stir until the mixture is no longer acidic.

-

Workup: Remove the volatile solvents under reduced pressure. The resulting residue contains the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hot acetone, or by column chromatography on silica (B1680970) gel.

Determination of Equilibrium Solubility (Shake-Flask Method)

For solvents where quantitative data is unavailable, the following general protocol based on the shake-flask method can be employed to determine the equilibrium solubility.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Small vials with tight-fitting caps

-

Shaker or agitator with temperature control

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker with controlled temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Analysis of 2',3'-O-Isopropylideneuridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogues. This document outlines detailed experimental protocols, presents spectroscopic data in a clear, tabular format, and includes a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The following sections present the available quantitative NMR and mass spectrometry data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) |

| NH | 11.4 |

| H-6 | 7.800 |

| H-1' | 5.838 |

| H-5 | 5.644 |

| 5'-OH | 5.10 |

| H-2' | 4.898 |

| H-3' | 4.752 |

| H-4' | 4.075 |

| H-5' | 3.58 |

| CH₃ (isopropyl) | 1.489 |

| CH₃ (isopropyl) | 1.291 |

Table 1: ¹H NMR chemical shifts for this compound in DMSO-d6. Data sourced from ChemicalBook.[1]

¹³C NMR Data

Mass Spectrometry Data

The mass spectrum of this compound (C₁₂H₁₆N₂O₆, Molecular Weight: 284.27 g/mol ) was obtained via electron ionization (EI) at 75 eV. The table below lists the major fragment ions (m/z) and their relative intensities.[1]

| m/z | Relative Intensity (%) | m/z | Relative Intensity (%) | m/z | Relative Intensity (%) |

| 41.0 | 21.5 | 85.0 | 26.8 | 137.0 | 19.3 |

| 43.0 | 65.5 | 86.0 | 18.8 | 167.0 | 10.3 |

| 55.0 | 13.9 | 95.0 | 13.6 | 173.0 | 82.5 |

| 57.0 | 36.2 | 98.0 | 10.7 | 179.0 | 14.6 |

| 59.0 | 100.0 | 112.0 | 21.1 | 195.0 | 9.5 |

| 68.0 | 65.8 | 113.0 | 50.8 | 209.0 | 13.8 |

| 69.0 | 48.8 | 114.0 | 32.9 | 269.0 | 26.7 |

| 71.0 | 34.8 | 115.0 | 17.0 | 284.0 | 4.6 (Molecular Ion) |

| 84.0 | 11.9 | 126.0 | 11.0 |

Table 2: Key fragment ions and their relative intensities from the mass spectrum of this compound. Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound, synthesized from established practices for nucleoside analysis.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 containing TMS in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

Process the FID, perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d6 (39.52 ppm) or TMS (0.00 ppm).

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Methanol (B129727) or acetonitrile (B52724) (LC-MS grade)

-

Formic acid (optional, for enhancing ionization)

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (for ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.

-

For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation ([M+H]⁺).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for nucleoside analysis.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

To obtain fragmentation information, perform tandem MS (MS/MS) by selecting the molecular ion (or a protonated/adduct ion) as the precursor and applying collision-induced dissociation (CID).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample reception to final data interpretation in the spectroscopic analysis of a modified nucleoside like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

role of 2',3'-O-Isopropylideneuridine as a protected nucleoside.

An In-Depth Technical Guide on the Role of 2',3'-O-Isopropylideneuridine as a Protected Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal protected nucleoside in the fields of medicinal chemistry and molecular biology. We will delve into its synthesis, protective capabilities, and its instrumental role as a versatile intermediate in the development of novel therapeutics and synthetic oligonucleotides.

Introduction to this compound

This compound is a derivative of the naturally occurring ribonucleoside, uridine (B1682114), in which the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection strategy is fundamental in synthetic organic chemistry, particularly in nucleoside chemistry, where the selective modification of other functional groups, such as the 5'-hydroxyl group or the nucleobase, is desired. The isopropylidene group serves as a robust protecting group that can be introduced and removed under specific conditions, thereby preventing unwanted side reactions during multi-step syntheses.

Its significance lies in its application as a key building block for the synthesis of a wide array of modified nucleosides with potential therapeutic properties, including antiviral and anticancer agents.[1][] Furthermore, it has found utility in the enzymatic synthesis of RNA oligonucleotides.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 362-43-6 |

| Molecular Formula | C₁₂H₁₆N₂O₆[] |

| Molecular Weight | 284.27 g/mol [] |

| Appearance | White to off-white powder |

| Melting Point | 161.5 °C[4] |

| Solubility | Soluble in water (50 mg/mL) |

| Storage Temperature | -20°C |

Synthesis and Deprotection

The isopropylidene group is typically introduced by reacting uridine with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991) or acetone itself, in the presence of an acid catalyst.[3][4] Conversely, the removal of this protecting group is achieved under acidic conditions.

Synthesis of this compound

The protection of the 2',3'-cis-diol of uridine is a common and efficient reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [4]

-

Materials: Uridine, 2,2-dimethoxypropane, p-toluenesulfonic acid, acetone, ammonium (B1175870) hydroxide (B78521) solution.

-

Procedure:

-

To a suspension of uridine (20.5 mmol) in acetone (100 ml), add 2,2-dimethoxypropane (41 mmol) and p-toluenesulfonic acid (41 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Neutralize the reaction mixture by pouring it into an ammonium hydroxide solution.

-

Concentrate the resulting solution under reduced pressure.

-

The product, this compound, will crystallize from the concentrated solution.

-

Filter the crystals and dry them to obtain the final product.

-

| Reactant | Moles | Catalyst | Solvent | Reaction Time | Yield |

| Uridine | 0.0205 | p-Toluenesulfonic acid | Acetone | 15 min | >85% |

Deprotection of the Isopropylidene Group

The removal of the 2',3'-O-isopropylidene group is typically accomplished by acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection of 2',3'-O-Isopropylidene Group [5]

-

Materials: 2',3'-O-Isopropylidene-protected nucleoside, 1% aqueous sulfuric acid, sodium hydrogen carbonate.

-

Procedure:

-

Suspend the 2',3'-O-isopropylidene-protected nucleoside in 1% aqueous sulfuric acid.

-

Heat the mixture at reflux (approximately 110 °C) for 3 hours, during which the suspension should become a clear solution.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to pH 7 by the slow, portion-wise addition of sodium hydrogen carbonate.

-

Remove the solvent under reduced pressure, ensuring the bath temperature remains below 30 °C.

-

Complete removal of water can be achieved using a freeze-drier to yield the crude deprotected nucleoside.

-

| Protected Nucleoside | Deprotection Agent | Conditions | Outcome |

| This compound | 1% aq. H₂SO₄ | Reflux, 3h | Quantitative deprotection |

| This compound | p-Toluenesulfonic acid | Methanol, RT | Effective deprotection |

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of various modified nucleosides and for the construction of RNA oligonucleotides.

Caption: General workflow for modified nucleoside synthesis.

Synthesis of Modified Nucleosides

With the 2' and 3' hydroxyls protected, the 5'-hydroxyl group and the uracil (B121893) base are available for selective chemical modifications. This has enabled the synthesis of a wide range of nucleoside analogs with significant biological activities.

-

N³-Substituted Derivatives: this compound has been used to synthesize various N³-substituted derivatives that exhibit central nervous system (CNS) depressant activity.

-

5-Substituted Derivatives: Modification at the 5-position of the uracil ring has led to the development of potent antiviral agents. For instance, 2',3'-O-Isopropylidene-5-iodouridine has been identified as a novel and efficient inhibitor of HIV-1.[6] The isopropylidene group, in this context, can act as a DNA-chain terminator analogously to the azido (B1232118) group in AZT.[6]

-

Antiviral and Anticancer Agents: This protected nucleoside is a crucial intermediate in the synthesis of various antiviral and anticancer drugs.[1][] Its derivatives have been investigated for activity against viruses such as cytomegalovirus and varicella-zoster virus.[7]

| Starting Material | Modification | Resulting Compound Class | Biological Activity |

| This compound | N³-alkylation/arylation | N³-Substituted Uridines | CNS Depressant |

| This compound | Halogenation at C5 | 5-Halogenated Uridines | Anti-HIV[6] |

| This compound | Various sugar modifications | Sugar-Modified Nucleosides | Antiviral, Cytostatic[7] |

Enzymatic RNA Synthesis

Recent advancements have explored the use of 2',3'-O-isopropylidene-protected pyrimidine (B1678525) triphosphates as building blocks for the enzymatic synthesis of RNA.[3] This method utilizes a template-independent RNA polymerase, such as polyU polymerase (PUP), for the controlled, sequential addition of nucleotides.

The 2',3'-O-isopropylidene group serves as a temporary blocking group that is well-tolerated by the polymerase for pyrimidine nucleotides, allowing for highly efficient coupling reactions.[3] However, this approach is less effective for purine (B94841) nucleotides, suggesting that a combination of protecting group strategies may be necessary for the efficient synthesis of mixed-sequence RNA.[3]

Caption: Enzymatic incorporation of a protected nucleotide.

Conclusion

This compound is an indispensable tool in nucleoside chemistry and drug development. Its role as a protected nucleoside allows for the regioselective modification of uridine, paving the way for the synthesis of a diverse range of biologically active molecules. From CNS depressants to potent anti-HIV agents, the derivatives of this compound continue to be a fertile ground for therapeutic innovation. Furthermore, its emerging application in enzymatic RNA synthesis highlights its potential to contribute to advancements in nucleic acid research and biotechnology. The straightforward synthesis and deprotection protocols, combined with the stability of the isopropylidene group, ensure that this compound will remain a valuable asset for researchers and scientists in the foreseeable future.

References

- 1. rokchem.co.uk [rokchem.co.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Applications of 2',3'-O-Isopropylideneuridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the applications of 2',3'-O-Isopropylideneuridine, a versatile nucleoside derivative. This document details its pivotal role as a protecting group in chemical synthesis, its applications in the development of antiviral and anticancer agents, and its use in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Core Applications of this compound

This compound serves as a crucial intermediate in nucleoside chemistry. The isopropylidene group effectively protects the cis-diol at the 2' and 3' positions of the ribose sugar, allowing for selective modifications at other positions of the uridine (B1682114) molecule, primarily the 5'-hydroxyl group and the uracil (B121893) base.

Protecting Group in Chemical Synthesis

The primary application of this compound is as a key building block in the synthesis of a wide array of nucleoside analogs.[1] The protection of the 2' and 3' hydroxyl groups is a fundamental step in preventing unwanted side reactions during subsequent chemical modifications. This protection strategy is instrumental in the synthesis of various therapeutic nucleoside analogs and for the preparation of modified RNA strands.

Antiviral Drug Development

Derivatives of this compound have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The mechanism of action for some of these derivatives is believed to be through DNA chain termination, analogous to the action of zidovudine (B1683550) (AZT).[2]

A notable example is 2',3'-isopropylidene-5-iodouridine, which has demonstrated potent anti-HIV-1 activity.[2] Studies have shown that this compound can be more effective than AZT at high non-toxic concentrations.[2] The lipophilic nature of the isopropylidene group, combined with halogen substitutions on the uracil base, is thought to enhance cell permeability.[3]

Anticancer and Antibacterial Agents

Recent research has explored the potential of this compound derivatives as anticancer and antibacterial agents. Novel hybrids of (isopropylidene)uridine with[1][4][5]-triazoles have been synthesized and screened for their biological activities.[1][6] Several of these compounds have exhibited significant in vitro anticancer activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[1] Furthermore, some of these hybrids have shown promising antibacterial activity against pathogens like Escherichia coli and Bacillus subtilis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound derivatives.

Table 1: In Vitro Anticancer Activity of (Isopropylidene)uridine-[1][4][5]triazole Hybrids

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 3d | MCF-7 | 11.24 | [1] |

| 3f | MCF-7 | 11.52 | [1] |

| 3n | HeLa | 10.18 | [1] |

| Cisplatin (Standard) | MCF-7 | 11.12 | [1] |

| Cisplatin (Standard) | HeLa | 10.08 | [1] |

Table 2: In Vitro Antibacterial Activity of (Isopropylidene)uridine-[1][4][5]triazole Hybrids (Zone of Inhibition in mm)

| Compound | Escherichia coli | Bacillus subtilis | Proteus vulgaris | Staphylococcus aureus | Reference |

| 3b | 18 | 19 | 15 | 16 | [1] |

| 3d | 15 | 16 | 18 | 15 | [1] |

| 3k | 16 | 17 | 16 | 19 | [1] |

| 3l | 17 | 19 | 15 | 18 | [1] |

| 3n | 19 | 18 | 16 | 17 | [1] |

| Streptomycin (Standard) | 19 | 19 | 18 | 19 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from uridine.

Materials:

-

Uridine

-

Anhydrous Acetone (B3395972)

-

2,2-Diethoxypropane (B95019) or Ethylorthoformate

-

Anhydrous Ethanol (B145695)

-

Hydrogen Chloride (in ethanol) or p-Toluenesulfonic acid monohydrate

-

Aqueous Ammonium (B1175870) Hydroxide (B78521) or Sodium Bicarbonate

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane:Ethanol mixture)

Procedure:

-

To a stirred suspension of uridine (1.0 g) in anhydrous acetone (30 mL), add 2,2-diethoxypropane (3.2 g) or ethylorthoformate.[7]

-

Add a catalytic amount of an acid catalyst, such as a solution of hydrogen chloride in ethanol (0.75 g in 5 mL) or p-toluenesulfonic acid monohydrate.[7]

-

Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CH2Cl2:EtOH - 97:3).[7]

-

Once the reaction is complete, neutralize the mixture with aqueous ammonium hydroxide or by adding sodium bicarbonate and stirring for 15 minutes.[7]

-

Filter the mixture to remove any precipitate.

-

Evaporate the filtrate to dryness under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure this compound.

Characterization:

-

The purified product should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of N-propargyl-2',3'-O-(isopropylidene)uridine

This intermediate is crucial for the synthesis of triazole hybrids.

Materials:

-

This compound

-

Propargyl bromide

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in anhydrous DMF, add potassium carbonate.

-

Add propargyl bromide dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-propargyl-2',3'-O-(isopropylidene)uridine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrids

This protocol describes the "click chemistry" reaction to synthesize (isopropylidene)uridine-[1][4][5]triazole hybrids.[1]

Materials:

-

N-propargyl-2',3'-O-(isopropylidene)uridine

-

Aryl azide (B81097)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910) and Water (1:1 mixture)

Procedure:

-

Dissolve N-propargyl-2',3'-O-(isopropylidene)uridine and the desired aryl azide in a 1:1 mixture of tert-butanol and water.[1]

-

To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.[1]

-

Stir the reaction mixture vigorously at room temperature. The reaction progress is monitored by TLC.[1]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield the desired triazole hybrid.[1]

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: DNA Chain Termination

Certain derivatives of this compound are believed to exert their antiviral effect by acting as DNA chain terminators. After cellular uptake, these nucleoside analogs are presumably phosphorylated to their triphosphate form by host cell kinases. This triphosphate analog can then be incorporated into a growing viral DNA chain by a viral reverse transcriptase. However, due to the presence of the isopropylidene group protecting the 3'-hydroxyl, no further nucleotides can be added, leading to the termination of DNA chain elongation and inhibition of viral replication.

Caption: Proposed mechanism of antiviral action via DNA chain termination.

Experimental Workflow: High-Throughput Screening for Antiviral Activity

The discovery of novel antiviral agents based on the this compound scaffold can be accelerated using high-throughput screening (HTS) assays. A typical workflow involves the synthesis of a library of derivatives, followed by automated screening for their ability to inhibit viral replication in a cell-based assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2',3'-O-Isopropylideneuridine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of 2',3'-O-Isopropylideneuridine derivatives as potential therapeutic agents. The protocols outlined below are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Modifications to the nucleoside scaffold can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This compound is a key intermediate in the synthesis of various uridine (B1682114) derivatives, as the isopropylidene group protects the 2' and 3'-hydroxyl groups of the ribose moiety, allowing for selective modification at other positions, primarily the 5'-hydroxyl group and the N3 position of the uracil (B121893) base.[2] This document details the synthesis of 5-substituted and N3-substituted this compound derivatives and summarizes their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves two main steps: the protection of the 2' and 3'-hydroxyl groups of uridine, followed by modification at the desired position.

General Protocol for the Synthesis of this compound (1)

A common method for the synthesis of this compound involves the reaction of uridine with acetone (B3395972) in the presence of an acid catalyst.[3]

Materials:

-

Uridine

-

Dry Acetone

-

p-Toluenesulfonic acid monohydrate or another suitable acid catalyst

-

Triethyl orthoformate

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

Procedure:

-

To a suspension of uridine (1 equivalent) in dry acetone, add p-toluenesulfonic acid monohydrate (0.1 equivalents) and triethyl orthoformate (2 equivalents).[3]

-

Stir the reaction mixture at room temperature for 24 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:EtOH (e.g., 97:3).

-

Upon completion, neutralize the reaction mixture with sodium bicarbonate (1 equivalent) and stir for 15 minutes.[3]

-

Filter the precipitate and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocols for Derivative Synthesis

Protocol 1: Synthesis of 5-Halogenated-2',3'-O-Isopropylideneuridine Derivatives

Modifications at the C5 position of the pyrimidine (B1678525) ring are known to impart significant biological activity.[3]

Synthesis of 5-Bromo-2',3'-O-Isopropylideneuridine (2a):

Materials:

-

This compound (1)

-

N-Bromosuccinimide (NBS)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 15-30 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate.

Synthesis of 5-Iodo-2',3'-O-Isopropylideneuridine (2b):

Materials:

-

This compound (1)

-

Iodine

-

3-Chloroperoxybenzoic acid (m-CPBA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask, dissolve this compound (1 equivalent), iodine (0.6 equivalents), and m-CPBA (1.05 equivalents) in DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Evaporate the solvent to dryness.

-

Purify the residue by column chromatography (DCM/MeOH/H₂O/NH₃) to yield the product.

Protocol 2: Synthesis of N3-Substituted-2',3'-O-Isopropylideneuridine Derivatives

Alkylation at the N3 position of the uracil ring is another common modification to enhance biological activity.

General Procedure for N3-Alkylation:

Materials:

-

This compound (1)

-

Appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Dry aprotic solvent (e.g., DMF, THF)

Procedure:

-

To a solution of this compound (1 equivalent) in a dry aprotic solvent, add the base (1.1-1.5 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the alkyl halide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.

-

Stir the reaction overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesized this compound derivatives, including their synthesis yields and biological activities.

Table 1: Synthesis Yields of this compound Derivatives

| Compound ID | R1 (at C5) | R2 (at N3) | Yield (%) |

| 1 | H | H | >90 |

| 2a | Br | H | 55-85 |

| 2b | I | H | 63-95 |

| 2c | F | H | 70-90 |

| 3a | H | CH₃ | 73-95 |

| 3b | H | Benzyl | 60-80 |

Table 2: Antiviral Activity of this compound Derivatives

| Compound ID | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2b | HIV-1 | Jurkat | ~10-15 | >30 | >2-3 | [3] |

| AZT | HIV-1 | Jurkat | ~0.01-0.1 | >30 | >300 | [3] |

Table 3: Anticancer Activity of Uridine Derivatives

Note: Data for 2',3'-O-isopropylidene protected derivatives against these specific cell lines is limited in the searched literature. The following data is for other uridine derivatives to illustrate potential applications.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-Fluorouracil | MCF-7 | 4.8 | [4] |

| 5-Fluorouracil | HepG2 | - | - |

| Doxorubicin | MCF-7 | 7.67 | [5] |

| Doxorubicin | HepG2 | 8.28 | [5] |

| Compound 6 ¹ | EAC² | >500 µg/mL | [6] |

¹Compound 6 is 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine. ²Ehrlich ascites carcinoma cells.

Table 4: Antimicrobial Activity of Uridine Derivatives

Note: Data for 2',3'-O-isopropylidene protected derivatives is limited. The following data is for other uridine derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | Inhibition (%) | Reference |

| 4 ¹ | S. aureus | 12.5 | A. niger | - | [6] |

| 5 ² | S. aureus | 25 | A. niger | 64 | [6] |

| 7 ³ | S. aureus | 6.25 | A. niger | 66 | [6] |

¹Compound 4 is a myristoyl derivative of uridine. ²Compound 5 is a trityl-containing analog of uridine. ³Compound 7 is another acyl derivative of uridine.

Visualizations

Signaling Pathway: Mechanism of Action of Antiviral Uridine Analogs

Caption: Mechanism of action of antiviral uridine analogs.

Experimental Workflow: Drug Discovery of this compound Derivatives

Caption: Drug discovery workflow for uridine derivatives.

Conclusion

This compound serves as a versatile platform for the development of novel nucleoside analogs with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate new derivatives for potential use in drug discovery programs targeting viral infections, cancer, and microbial diseases. Further exploration of structure-activity relationships will be crucial in optimizing the therapeutic potential of this promising class of compounds.

References

- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

- 2. Research Portal [scholarscommons.fgcu.edu]

- 3. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzymatic RNA Synthesis Using 2',3'-O-Isopropylideneuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction